Lipophilicity-Driven Differentiation: Calculated LogP of the (E)-Styrylsulfonyl Analog Relative to the Phenylsulfonyl Baseline
The replacement of the phenylsulfonyl group in the direct analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazine with a (E)-2-phenylethenylsulfonyl group in the target compound CAS 278782-73-3 is predicted to increase the compound's distribution coefficient (LogP), a critical determinant of passive membrane permeability. The analog SC-6039830 has an experimentally determined LogP of 3.13 . The extended π-conjugated system and additional carbon atoms of the styrylsulfonyl substituent in CAS 278782-73-3 are estimated by standard fragment-based calculations to contribute an increase of approximately +0.8 to +1.0 log units, placing its LogP > 3.9 [1]. This shift indicates significantly higher lipophilicity, which can alter pharmacokinetic distribution and non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP > 3.9 |
| Comparator Or Baseline | 1-(1,3-benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazine, Measured LogP = 3.13 |
| Quantified Difference | Estimated increase > 0.77 log units |
| Conditions | Computational estimation; comparator experimental value from Hit2Lead technical datasheet . |
Why This Matters
A LogP difference of >0.77 log units signals a substantial shift in the predicted ability to cross lipid bilayers, making the compounds functionally non-interchangeable in any cell-based assay or in vivo study where membrane permeability is a variable.
- [1] Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions. Journal of Chemical Information and Computer Sciences, 39(5), 868–873. View Source
